N,N-Dimethyl-m-toluidine

Polymer chemistry Unsaturated polyester resins Cure kinetics

For resin formulators facing insufficient pot life with DMPT, DMMT delivers a kinetically moderated alternative within the same dimethyltoluidine class. Its documented cure efficiency ranking (DMPT > DMPT/DMMT blends > DMMT > DMA) provides a quantitative framework for fine-tuning polymerization profiles. - Balanced Reactivity: Directly substitutes DMPT to extend gel time while preserving amine-accelerated cure integrity. - Blend Optimization: Validated 80/20 and 60/40 DMPT/DMMT blends for precision kinetics adjustment. - Supply Assurance: Global availability as a controlled dangerous good (UN2810, Class 6.1).

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 121-72-2
Cat. No. B1679368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-m-toluidine
CAS121-72-2
SynonymsN,N-Dimethyl-m-toluidine
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C)C
InChIInChI=1S/C9H13N/c1-8-5-4-6-9(7-8)10(2)3/h4-7H,1-3H3
InChIKeyCWOMTHDOJCARBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DMMT Procurement Guide: Meta-Substituted Accelerator


N,N-Dimethyl-m-toluidine (DMMT; CAS 121-72-2; synonyms: N,N,3-trimethylaniline, dimethyl-m-toluidine) is an aromatic tertiary amine with the molecular formula C₉H₁₃N and molecular weight 135.21 g/mol [1]. It exists as a clear colorless to light yellow liquid at room temperature with density 0.93-0.94 g/mL at 25°C, boiling point 212-215°C, melting point -15°C, and refractive index n20/D 1.55 . As a meta-substituted dimethyltoluidine isomer, DMMT functions primarily as a polymerization accelerator and cure promoter in free-radical systems, most notably in combination with benzoyl peroxide for unsaturated polyester resins, vinyl ester resins, and acrylic systems [2]. Its position as the second most effective isomer in its class (after para-substituted DMPT) makes it a strategically important compound for applications requiring balanced reactivity, blend optimization, or specific solubility and handling characteristics [3].

DMMT Isomer Differentiation


The three dimethyltoluidine isomers—ortho-, meta-, and para- (DMPT)—are not functionally interchangeable despite sharing identical molecular formulas and similar physical properties. The position of the methyl substituent relative to the dimethylamino group fundamentally alters electron density distribution, steric accessibility, and the compound's performance as a cure promoter. Direct comparative studies have established a clear and quantifiable reactivity hierarchy in benzoyl peroxide-initiated polymerization systems: DMPT (para) exhibits the fastest gel and cure times, followed by DMMT (meta), with DMA (N,N-dimethylaniline, lacking the methyl substituent entirely) showing the slowest kinetics [1]. This differentiation matters critically in procurement because substituting a higher-reactivity isomer like DMPT with DMMT without formulation adjustment will result in measurably slower cure rates and potentially incomplete polymerization. Conversely, in applications where DMPT's rapid cure kinetics create processing challenges (e.g., insufficient working time), DMMT offers a structurally analogous yet kinetically moderated alternative. Furthermore, isomer-specific reactivity with phosphorus(V) chlorides has been documented, demonstrating that ortho-, meta-, and para-dimethyltoluidines produce distinct reaction products and heterocyclic systems [2].

DMMT Comparative Performance Evidence


Low-Temperature Cure Efficiency Ranking

In a direct head-to-head study of unsaturated polyester resin cure promotion at low temperatures (10°C and 15°C) using 1% benzoyl peroxide, DMMT demonstrated intermediate cure efficiency between DMPT (fastest) and DMA (slowest). The reactivity hierarchy established by gel time and cure time measurements was DMPT > DMPT/DMMT blends > DMMT > DMA [1]. This positioning quantifies DMMT's specific utility in applications requiring moderated cure kinetics relative to DMPT.

Polymer chemistry Unsaturated polyester resins Cure kinetics

Cure Completion and Thermal Properties

Differential scanning calorimetry (DSC) analysis of cured unsaturated polyester resin samples revealed that resins cured with DMPT or DMPT-rich isomeric blends exhibited higher glass transition temperatures (Tg) and greater degrees of cure compared to samples cured using DMMT alone or DMA [1]. This indicates that the meta-substituted isomer produces cured networks with measurably different thermal and structural properties.

Thermal analysis Polymer characterization Differential scanning calorimetry

Physical Property Comparison

While sharing identical molecular weight (135.21 g/mol) and similar density ranges, DMMT and DMPT exhibit measurable differences in physical properties that influence handling and formulation. DMMT has a density of 0.93-0.94 g/mL at 25°C, boiling point of 212-215°C, and melting point of -15°C . Notably, DMMT displays a distinct pKa value (predicted 5.22±0.10) and LogP of 2.79 , parameters that govern solubility behavior and partitioning in multi-component formulations.

Physical chemistry Material specifications Solubility parameters

Cyanoacrylate Adhesive Activation

Patent literature explicitly identifies N,N-dimethyl-m-toluidine among a defined set of N,N-dialkyl-substituted anilines effective as cyanoacrylate adhesive activators [1]. The art further states that while less toxic alternative compounds were investigated, they proved unsuitable due to activation that was 'far too weak, if at all,' leading to the explicit conclusion that 'N,N-dimethyl toluidine remains the only effective activator for cyanoacrylates' at the time of the disclosure [1].

Cyanoacrylate adhesives Activator chemistry Adhesive curing

Biomedical Acrylic Formulation Accelerator

Multiple patent disclosures cite N,N-dimethyl-m-toluidine alongside or as an alternative to N,N-dimethyl-p-toluidine (DMPT) in biomedical acrylic formulations including dental restorative compositions and orthopedic bone cements [1][2]. This indicates DMMT is recognized within the field as a functionally viable tertiary amine accelerator for BPO-initiated acrylic polymerization in biomedical contexts. Notably, significant research efforts have focused on developing DMPT replacements due to toxicity concerns, with studies evaluating polymerizable amine alternatives that can incorporate into the polymer network to minimize leaching [3].

Biomedical polymers Acrylic bone cement Dental restorative materials

Solubility and Storage Stability Profile

DMMT exhibits a defined solubility profile: insoluble in water but soluble in acidic solutions, ethanol, ether, chloroform, carbon tetrachloride, and benzene [1]. The compound tends to darken upon exposure to air, indicating oxidative sensitivity that necessitates proper storage conditions (dry place, room temperature) [2]. Its vapor pressure of 0.2±0.4 mmHg at 25°C represents moderate volatility relative to lower molecular weight tertiary amines.

Solubility Formulation science Stability

DMMT Procurement and Application Scenarios


Unsaturated Polyester and Vinyl Ester Curing

Based on direct comparative cure kinetic data [1], DMMT is optimally deployed in unsaturated polyester and vinyl ester resin systems where DMPT's rapid gel times create processing challenges (e.g., insufficient pot life for large composite layups). DMMT provides a structurally analogous accelerator with measurably slower gel and cure times than DMPT yet superior performance to unsubstituted DMA. The documented cure efficiency ranking (DMPT > DMPT/DMMT blends > DMMT > DMA) provides formulators a quantitative framework for selecting DMMT when moderated kinetics are required without abandoning the proven dimethyltoluidine scaffold. Additionally, the demonstrated effectiveness of DMPT/DMMT blends at 80/20 and 60/40 ratios [1] supports DMMT's role as a blend component for fine-tuning cure profiles while maintaining near-DMPT performance.

Cyanoacrylate Adhesive Activation

Patent disclosures confirm DMMT as a functional activator for cyanoacrylate adhesives [2]. In industrial and medical bonding applications where cyanoacrylate cure acceleration is required, DMMT belongs to the narrow class of N,N-dialkyl aniline derivatives capable of providing effective activation. This application scenario is particularly relevant when the activator formulation must avoid non-aniline alternatives that demonstrate 'far too weak' activation performance [2]. Procurement of DMMT for cyanoacrylate activation should account for the documented minimum effective concentration exceeding 1% and the requirement for proper containment due to volatility and odor considerations.

Biomedical Acrylic Formulation Development

For research and development programs focused on acrylic bone cements and dental restorative materials, DMMT represents a structurally related alternative to DMPT that merits evaluation [3][4]. Given ongoing efforts to identify DMPT replacements due to toxicity concerns [5], DMMT provides an isomeric option within the same tertiary aromatic amine class. However, procurement for biomedical applications must be accompanied by application-specific validation, as no direct quantitative comparison of DMMT vs. DMPT in biomedical acrylic systems was identified in the reviewed literature. Researchers evaluating DMMT should specifically assess cure kinetics, degree of conversion, residual monomer levels, and cytotoxicity in their target formulation before committing to production-scale procurement.

Organic Synthesis Intermediate

DMMT serves as an intermediate in the synthesis of pharmaceuticals (notably mefenamic acid), dyes (azo and triphenylmethane types), and other fine chemicals [6]. In this application scenario, procurement decisions hinge on the compound's well-characterized physical specifications: density 0.93-0.94 g/mL, boiling point 212-215°C, melting point -15°C, and pKa 5.22 . These parameters enable precise stoichiometric calculations and reaction condition optimization. The compound's solubility profile—insoluble in water but soluble in ethanol, ether, chloroform, CCl₄, and benzene [6]—dictates appropriate solvent selection for synthetic transformations. Facilities should note the melting point of -15°C, which is higher than DMPT (-25°C), meaning DMMT may require temperature-controlled storage or handling in colder environments to prevent solidification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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